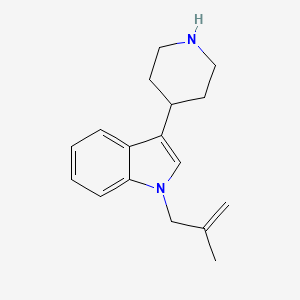
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide typically involves the condensation of 2-methyl-5-nitrobenzimidazole with ethanehydrazonamide under specific reaction conditions. The process may include steps such as nitration, reduction, and condensation reactions. For instance, the nitration of 2-methylbenzimidazole can be achieved using nitric acid, followed by reduction with a suitable reducing agent to obtain 2-methyl-5-nitrobenzimidazole. This intermediate is then reacted with ethanehydrazonamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized benzimidazole derivatives.
科学的研究の応用
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact molecular pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: This compound shares the nitroimidazole core and has similar chemical properties.
Metronidazole: A well-known antimicrobial agent with a nitroimidazole structure.
Tinidazole: Another antimicrobial agent with a similar structure and mechanism of action.
Uniqueness
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is unique due to its specific substitution pattern and the presence of the ethanehydrazonamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
特性
CAS番号 |
913706-13-5 |
|---|---|
分子式 |
C10H12N6O2 |
分子量 |
248.24 g/mol |
IUPAC名 |
N'-amino-2-(2-methyl-5-nitrobenzimidazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N6O2/c1-6-13-8-4-7(16(17)18)2-3-9(8)15(6)5-10(11)14-12/h2-4H,5,12H2,1H3,(H2,11,14) |
InChIキー |
CQOPYSWMNSRMPU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CC(=NN)N)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
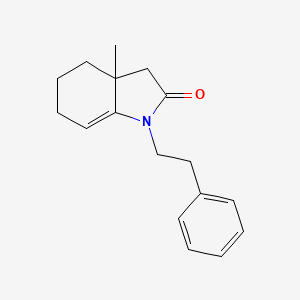
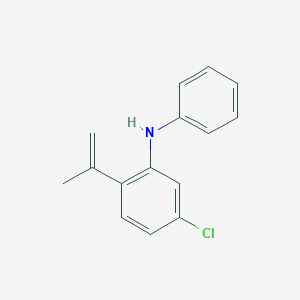

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
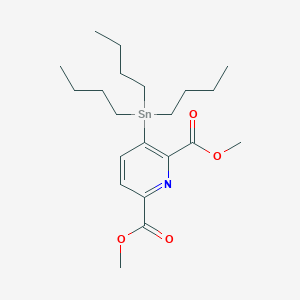
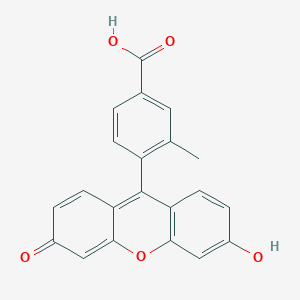
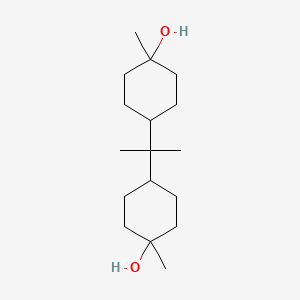
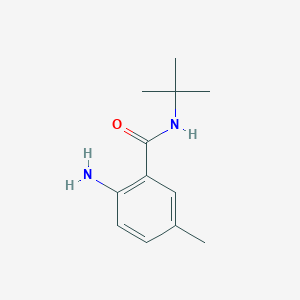
![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
